Cas no 2171339-06-1 (6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid)
2171339-06-1 structure
Product Name:6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid
CAS-nummer:2171339-06-1
MF:C28H36N2O5
MW:480.595848083496
CID:6557273
PubChem ID:165738315
Update Time:2025-05-26
6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid
- 2171339-06-1
- 6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid
- EN300-1574178
-
- Inchi: 1S/C28H36N2O5/c1-4-20(16-26(31)29-19(3)11-9-10-18(2)27(32)33)30-28(34)35-17-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h5-8,12-15,18-20,25H,4,9-11,16-17H2,1-3H3,(H,29,31)(H,30,34)(H,32,33)/t18?,19?,20-/m1/s1
- InChI-sleutel: HOTUAGLEXZDBRJ-SOAGJPPSSA-N
- LACHT: O(C(N[C@H](CC)CC(NC(C)CCCC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 480.26242225g/mol
- Monoisotopische massa: 480.26242225g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 13
- Complexiteit: 692
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 105Ų
6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1574178-0.05g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-0.1g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-0.25g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-0.5g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-1.0g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-2.5g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-5.0g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-10.0g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-50mg |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1574178-100mg |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 100mg |
$2963.0 | 2023-09-24 |
6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid Gerelateerde literatuur
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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